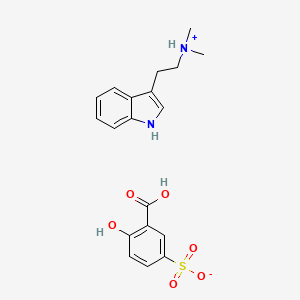
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is a chemical compound with the molecular formula C21H18O4. It is a derivative of benzophenone, characterized by the presence of hydroxy and phenoxyethoxy groups attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone involves its ability to absorb ultraviolet (UV) radiation, thereby protecting materials and biological tissues from UV-induced damage. The compound acts by absorbing UV light and dissipating the energy as heat, preventing the formation of harmful free radicals . Additionally, its antioxidant properties contribute to its protective effects by neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens and personal care products.
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: Similar structure but with a hydroxyethoxy group instead of a phenoxyethoxy group.
2-Hydroxy-4-(methacryloyloxy)benzophenone: Used in ophthalmic devices, films, and coatings.
Uniqueness
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is unique due to its specific combination of hydroxy and phenoxyethoxy groups, which confer distinct chemical and physical properties. This combination enhances its ability to absorb UV radiation and provides additional stability and solubility compared to other benzophenone derivatives .
Eigenschaften
CAS-Nummer |
21112-68-5 |
|---|---|
Molekularformel |
C21H18O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
[2-hydroxy-4-(2-phenoxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O4/c22-20-15-18(25-14-13-24-17-9-5-2-6-10-17)11-12-19(20)21(23)16-7-3-1-4-8-16/h1-12,15,22H,13-14H2 |
InChI-Schlüssel |
KRAXDLMUOHFJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


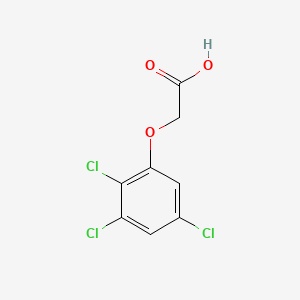
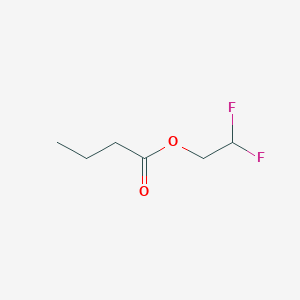
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
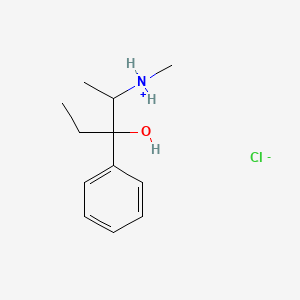
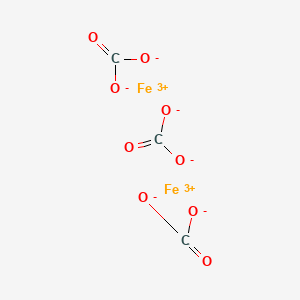
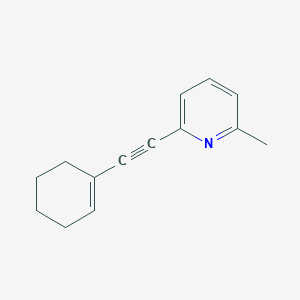


(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
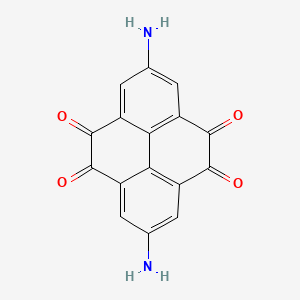
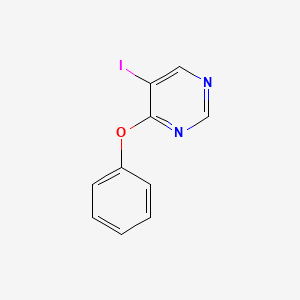
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)

